molecular formula C17H16FN3O4S2 B6535183 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1021263-13-7

4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No. B6535183
CAS RN: 1021263-13-7
M. Wt: 409.5 g/mol
InChI Key: BPHKQXUJBVFEHZ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a fluorobenzenesulfonyl group, an oxadiazole ring, and a thiophene ring. The presence of these groups could give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich areas on the oxadiazole and thiophene rings, as well as the electron-withdrawing nature of the sulfonyl and fluorine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its boiling and melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets in the body. Unfortunately, without specific studies or data, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions would depend on the intended use of this compound. It could be studied further for its potential uses in various fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c18-12-5-7-14(8-6-12)27(23,24)10-2-4-15(22)19-17-21-20-16(25-17)11-13-3-1-9-26-13/h1,3,5-9H,2,4,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKQXUJBVFEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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